molecular formula C17H21FN2O3S B3018310 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952965-82-1

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B3018310
CAS No.: 952965-82-1
M. Wt: 352.42
InChI Key: NCSDUSVGOPGUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN2O3S and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research into piperidine derivatives, which are structurally similar to 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, has shown significant potential in the field of corrosion inhibition for metals. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron surfaces using quantum chemical calculations and molecular dynamics simulations, demonstrating their effectiveness in protecting metals from corrosion (Kaya et al., 2016).

Structural Investigation of Potential APIs

Pawlak et al. (2021) conducted a structural investigation of AND-1184, a compound with potential applications in dementia treatment. Through single-crystal X-ray and solid-state NMR studies, the researchers characterized the compound and its hydrochloride form, providing insight into its rigid and dynamic behaviors at the molecular level (Pawlak et al., 2021).

Gold-Catalyzed Synthesis of Benzenesulfonamides

Wang et al. (2014) explored the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, demonstrating a novel pathway involving 1,2-alkynyl migration onto a gold carbenoid. This research enriches the chemistry of gold carbenoids and offers a method for synthesizing complex organic compounds (Wang et al., 2014).

Design and Synthesis of Arylsulfonamide Derivatives

Zajdel et al. (2012) focused on the design, synthesis, and evaluation of arylsulfonamide derivatives as potent 5-HT₇ receptor antagonists. Their work contributes to the development of targeted therapies for neurological disorders by identifying compounds with high affinity and selectivity for specific serotonin receptors (Zajdel et al., 2012).

Properties

IUPAC Name

3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S/c18-15-3-1-5-17(11-15)24(21,22)19-12-14-6-8-20(9-7-14)13-16-4-2-10-23-16/h1-5,10-11,14,19H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSDUSVGOPGUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.